2-Chloro-2-deoxy-D-glucose

Catalog No.
S605451
CAS No.
14685-79-1
M.F
C6H11ClO5
M. Wt
198.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2-deoxy-D-glucose

CAS Number

14685-79-1

Product Name

2-Chloro-2-deoxy-D-glucose

IUPAC Name

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H11ClO5

Molecular Weight

198.60 g/mol

InChI

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1

InChI Key

RBEGMPAFDRYYIG-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)Cl)O)O)O)O

Synonyms

2-chloro-2-deoxy-D-glucose, 2-chloro-2-deoxyglucose, 2-deoxy-2-chloro-D-glucose, ClDG

Canonical SMILES

C(C(C(C(C(C=O)Cl)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O

2-Chloro-2-deoxy-D-glucose (2-CIDG) is a derivative of D-glucose, a simple sugar essential for cellular energy production. It differs from D-glucose by having a chlorine atom replacing a hydrogen atom at the second carbon position and lacking an oxygen atom and two hydrogen atoms at the same position. This modification allows 2-CIDG to enter cells through similar pathways as glucose, but it cannot be further metabolized for energy production []. This unique property makes 2-CIDG a valuable tool in various scientific research applications.

Glucose Analog for Studying Cellular Metabolism

Due to its similarity to glucose in terms of uptake but inability to be metabolized, 2-CIDG is used to study glucose transport and utilization in various cell types []. Researchers can track the cellular uptake of 2-CIDG using radiolabeling techniques, allowing them to measure glucose transporter activity and assess the dependence of specific cell types on glucose for energy []. This information is crucial for understanding various physiological and pathological processes, including cancer development, diabetes, and neurodegenerative diseases.

Inhibitor of Glycosylation

2-CIDG can act as an inhibitor of glycosylation, a process where sugar molecules are attached to proteins and lipids. This inhibition occurs because 2-CIDG competes with D-glucose for binding to enzymes involved in glycosylation []. Researchers utilize this property to study the role of glycosylation in various biological processes, such as protein folding, cell signaling, and immune function []. By manipulating glycosylation patterns using 2-CIDG, scientists can gain insights into the functional consequences of altered glycosylation in health and disease.

Potential Therapeutic Agent

The specific properties of 2-CIDG have led to exploration of its potential as a therapeutic agent in various diseases. Studies have investigated its use in:

  • Cancer: Cancer cells often have a high dependence on glucose for survival. 2-CIDG may potentially starve cancer cells by inhibiting glucose uptake and reducing their ability to generate energy [].
  • Diabetes: 2-CIDG may help regulate blood sugar levels by reducing glucose uptake in tissues like the liver and muscle, potentially offering a therapeutic approach for type 2 diabetes [].
  • Neurodegenerative diseases: Studies suggest that 2-CIDG might protect neurons from damage in neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting abnormal protein aggregation [].

2-Chloro-2-deoxy-D-glucose is a halogenated derivative of D-glucose, where the hydroxyl group at the second carbon position is replaced by a chlorine atom. This compound is structurally similar to 2-deoxy-D-glucose, which is a well-known glucose analog. The molecular formula for 2-chloro-2-deoxy-D-glucose is C6_6H11_{11}ClO5_5, and it possesses unique properties due to the presence of the chlorine atom, which influences its reactivity and biological interactions.

As 2-CIDG is not typically used as a standalone molecule in biological systems, a specific mechanism of action is not applicable. Its primary function lies in its ability to be incorporated into complex carbohydrates, which then exert their specific biological effects.

For example, incorporating 2-CIDG into bacterial cell wall sugars could interfere with their synthesis or recognition by the immune system, potentially offering a strategy for developing new antibiotics [].

The chemical behavior of 2-chloro-2-deoxy-D-glucose involves several key reactions:

  • Hydrolysis: Under acidic conditions, 2-chloro-2-deoxy-D-glucose can be hydrolyzed to yield D-glucose and hydrochloric acid. This reaction can occur in high yields, making it a useful synthetic route for producing D-glucose derivatives .
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles through nucleophilic substitution reactions. For instance, the compound can react with alcohols or amines to form glycosides or amines, respectively .
  • Reduction: The chlorine atom can be removed using reducing agents such as hydrazine in the presence of Raney nickel, converting it back to 2-deoxy-D-glucose .

2-Chloro-2-deoxy-D-glucose exhibits significant biological activity, particularly in the context of cancer research. It acts as an inhibitor of glycolysis by mimicking glucose metabolism. Upon entering cells, it is phosphorylated to form 2-chloro-2-deoxy-D-glucose-6-phosphate, which interferes with normal glucose metabolism and energy production pathways . This property has led to its exploration in therapeutic applications, especially in targeting cancer cells that rely heavily on glycolysis for energy.

Several methods have been developed for synthesizing 2-chloro-2-deoxy-D-glucose:

  • Chlorination of D-Glucose: This method involves the chlorination of D-glucose using reagents such as sulfuryl chloride in a controlled environment to ensure selectivity at the C-2 position .
  • Nucleophilic Displacement: A common approach includes nucleophilic displacement reactions where a precursor compound undergoes substitution to introduce the chlorine atom at the desired position .
  • Electrochemical Methods: Recent advancements have introduced electrochemical techniques for detecting and synthesizing 2-chloro-2-deoxy-D-glucose, which offer higher specificity and efficiency .

The applications of 2-chloro-2-deoxy-D-glucose are diverse:

  • Cancer Research: Due to its ability to inhibit glycolysis, it is being studied as a potential therapeutic agent in cancer treatment, particularly for tumors that exhibit high glucose uptake .
  • Diagnostic Imaging: Similar to its analogs, it may be used in imaging techniques such as positron emission tomography (PET) to visualize metabolic activity in tissues .
  • Research Tool: It serves as a valuable tool in biochemical research for studying carbohydrate metabolism and enzyme kinetics related to glucose metabolism.

Studies investigating the interactions of 2-chloro-2-deoxy-D-glucose with various biological pathways have highlighted its role in inhibiting glycolytic enzymes. The compound competes with glucose for uptake via glucose transporters and subsequently disrupts the phosphorylation process critical for energy production in cells . Its interaction with metabolic pathways has made it a focal point in exploring metabolic reprogramming in cancer cells.

Several compounds share structural similarities with 2-chloro-2-deoxy-D-glucose. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Deoxy-D-glucoseLacks hydroxyl group at C-2Used extensively in cancer diagnostics and therapy
2-Fluoro-2-deoxy-D-glucoseFluorine replaces hydroxyl group at C-2More closely resembles glucose; widely used in PET imaging
D-MannoseEpimer at C-2 compared to D-glucoseInvolved in glycosylation processes; potential therapeutic uses
1-Deoxy-D-fructoseLacks hydroxyl group at C-1Involved in different metabolic pathways

The uniqueness of 2-chloro-2-deoxy-D-glucose lies in its chlorinated structure, which provides distinct reactivity patterns compared to other deoxysugars. Its ability to inhibit glycolysis while mimicking glucose makes it particularly valuable for research into metabolic diseases and cancer therapies.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

198.0295011 g/mol

Monoisotopic Mass

198.0295011 g/mol

Heavy Atom Count

12

Other CAS

14685-79-1

Wikipedia

2-Chloro-2-deoxyglucose

Dates

Modify: 2023-08-15

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